Octadecane, 1,1-dimethoxy- Octadecane, 1,1-dimethoxy- DMAs are an indirect marker of levels of plasmalogens in plasma and may be used as standards for quantitation of plasmalogen in biological samples.

Brand Name: Vulcanchem
CAS No.: 14620-55-4
VCID: VC20956620
InChI: InChI=1S/C20H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h20H,4-19H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCC(OC)OC
Molecular Formula: C20H42O2
Molecular Weight: 314.5 g/mol

Octadecane, 1,1-dimethoxy-

CAS No.: 14620-55-4

Cat. No.: VC20956620

Molecular Formula: C20H42O2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Octadecane, 1,1-dimethoxy- - 14620-55-4

Specification

CAS No. 14620-55-4
Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol
IUPAC Name 1,1-dimethoxyoctadecane
Standard InChI InChI=1S/C20H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h20H,4-19H2,1-3H3
Standard InChI Key YDFMLZBWAXMUEX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(OC)OC
Canonical SMILES CCCCCCCCCCCCCCCCCC(OC)OC

Introduction

Chemical Identity and Structural Properties

Octadecane, 1,1-dimethoxy- belongs to the chemical class of dimethyl acetals, featuring a long hydrophobic hydrocarbon chain with two methoxy groups attached at the first carbon atom. This structural arrangement creates a molecule with distinctive chemical and physical properties that differentiate it from other long-chain hydrocarbons. The compound's unique structure contributes to its behavior in various chemical environments and influences its potential applications in research and industry. The specific arrangement of atoms provides both lipophilic character from the octadecyl chain and polar characteristics from the dimethoxy functionality.

Chemical Identifiers and Basic Properties

The compound is formally identified through various chemical nomenclature systems and possesses well-defined physical properties as outlined in Table 1:

PropertyValue
IUPAC Name1,1-dimethoxyoctadecane
CAS Number14620-55-4
Molecular FormulaC₂₀H₄₂O₂
Molecular Weight314.5 g/mol
Standard InChIInChI=1S/C20H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h20H,4-19H2,1-3H3
Standard InChIKeyYDFMLZBWAXMUEX-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCCC(OC)OC
Table 1: Chemical identifiers and basic properties of Octadecane, 1,1-dimethoxy-

Structural Characteristics

The molecular structure of Octadecane, 1,1-dimethoxy- features an eighteen-carbon straight chain with two methoxy groups (-OCH₃) attached to the first carbon atom. This arrangement creates an asymmetrical molecule with distinct regions of different polarity. The long hydrocarbon chain provides significant hydrophobic character, while the dimethoxy functionality introduces a polar region at one end of the molecule. This amphiphilic nature influences its solubility profile and interactions with various solvents and chemical environments. The structure also contains several conformational possibilities due to rotation around single bonds in the alkyl chain.

Physical and Chemical Properties

The physical and chemical properties of Octadecane, 1,1-dimethoxy- are largely influenced by its unique structural features, particularly the combination of a long hydrocarbon chain and dimethyl acetal functionality. Understanding these properties is essential for predicting its behavior in various applications and chemical reactions. The compound exhibits characteristics typical of both long-chain hydrocarbons and acetals, creating a distinctive property profile that differentiates it from other similar compounds.

Solubility Profile

Octadecane, 1,1-dimethoxy- demonstrates a distinct solubility pattern characteristic of molecules with both polar and nonpolar regions:

Stability and Reactivity

The dimethyl acetal functionality in Octadecane, 1,1-dimethoxy- imparts specific reactivity patterns that are important to consider for both storage and application purposes. The compound shows notable reactivity with strong acids due to its ether linkages in the acetal group. This acid sensitivity is characteristic of acetals, which can undergo hydrolysis under acidic conditions to regenerate the parent aldehyde (octadecanal in this case) and methanol. The stability of the compound under various conditions affects its handling requirements, storage considerations, and potential applications in chemical synthesis or formulations.

Synthesis Methods

The preparation of Octadecane, 1,1-dimethoxy- can be achieved through several synthetic routes, with the most common approach involving the formation of dimethyl acetals from the corresponding aldehyde. Understanding these synthesis methods is crucial for researchers seeking to prepare or modify this compound for specific applications. The selection of an appropriate synthetic route depends on considerations such as desired yield, purity requirements, scale of production, and available starting materials.

Acetal Formation from Aldehydes

The primary method for synthesizing Octadecane, 1,1-dimethoxy- involves the reaction of octadecanal (stearaldehyde) with methanol under acidic conditions. This reaction follows the general mechanism for acetal formation:

  • Protonation of the carbonyl oxygen in octadecanal

  • Nucleophilic attack by methanol

  • Loss of water to form a hemiacetal intermediate

  • Addition of a second methanol molecule

  • Loss of a proton to form the final dimethyl acetal product
    This synthetic approach typically requires careful control of reaction conditions, including temperature, catalyst concentration, and water removal (often through azeotropic distillation), to drive the equilibrium toward the acetal product. The reaction can be represented as:
    C₁₇H₃₅CHO + 2 CH₃OH ⟶ C₁₇H₃₅CH(OCH₃)₂ + H₂O

Alternative Synthetic Approaches

While direct acetalization of octadecanal is the most straightforward approach, alternative methods may include:

  • Transacetalization reactions using other acetals as starting materials

  • Reaction of octadecanol with trimethyl orthoformate

  • Reduction of corresponding ester derivatives
    These alternative approaches may be preferred in certain scenarios based on the availability of starting materials, desired selectivity, or specific requirements for the purity of the final product.

Analytical Characterization

The identification and purity assessment of Octadecane, 1,1-dimethoxy- involves various analytical techniques that provide complementary information about its structural features and physicochemical properties. These analytical methods are essential for quality control, structure confirmation, and research applications involving this compound. The interpretation of analytical data requires understanding of both the compound's structural features and the principles underlying each analytical technique.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structural features of Octadecane, 1,1-dimethoxy-:

Analytical TechniqueKey Observations
Mass SpectrometryMolecular ion peak at m/z 314, characteristic fragmentation pattern with loss of methoxy groups
Infrared SpectroscopyC-O stretching bands for the acetal functionality, C-H stretching for the alkyl chain
Nuclear Magnetic Resonance (NMR)Distinctive signals for methoxy protons, acetal proton, and the long alkyl chain
Table 3: Spectroscopic characteristics for identification of Octadecane, 1,1-dimethoxy-

Chromatographic Methods

Gas chromatography provides an effective means for analyzing and quantifying Octadecane, 1,1-dimethoxy-. The compound has been characterized using HP-5MS column with a retention index of 2374 under specific temperature programming conditions (starting at 50°C and increasing at 4K/min to 250°C) . This chromatographic behavior can be useful for both identification and purity assessment of the compound. The relatively high retention index reflects the compound's low volatility due to its high molecular weight and the presence of polar functional groups.

Applications and Research Relevance

Despite limited specific information on the applications of Octadecane, 1,1-dimethoxy- in the provided search results, the compound's structural features suggest several potential areas of application. The long hydrocarbon chain combined with the dimethyl acetal functionality creates opportunities for use in various scientific and industrial contexts. The compound's amphiphilic nature may be particularly valuable in applications requiring specific interfacial properties or controlled release characteristics.

Related Compounds and Comparative Analysis

Understanding the relationship between Octadecane, 1,1-dimethoxy- and structurally similar compounds provides valuable context for appreciating its unique properties and potential applications. Several related compounds appear in the scientific literature, each with distinctive features that differentiate their chemical behavior and applications. This comparative analysis helps situate Octadecane, 1,1-dimethoxy- within the broader landscape of organic molecules with similar structural elements.

Structural Analogs

Several compounds bear structural similarities to Octadecane, 1,1-dimethoxy-, including:

CompoundCAS NumberKey Structural Difference
9-Octadecene, 1,1-dimethoxy-, (Z)-15677-71-1Contains a cis double bond at the 9-position
Dimethyl octadecanedioate1472-93-1Contains ester groups at both ends of the C18 chain
1-Octadecanamine, N,N-dimethyl-VariousContains a dimethylamino group instead of dimethoxy
Table 4: Structural analogs of Octadecane, 1,1-dimethoxy-
The presence of additional functional groups or unsaturation in these analogs significantly affects their physical properties, reactivity, and potential applications. For example, the introduction of a double bond in 9-Octadecene, 1,1-dimethoxy-, (Z)- reduces the compound's melting point and increases its reactivity toward oxidizing agents and electrophiles. Similarly, the replacement of methoxy groups with other functionalities dramatically alters the compound's solubility profile and chemical behavior.

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